N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine
Description
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine (CAS: 677749-61-0) is a pyrimidine derivative with the molecular formula C₁₃H₁₃FIN₃ and a molecular weight of 357.17 g/mol . The compound features a pyrimidine core substituted with iodine at the 5-position, methyl groups at the 2- and 6-positions, and a 4-fluorobenzylamine moiety at the 4-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical research. Analytical data, including NMR, HPLC, and LC-MS profiles, confirm its high purity and stability, as documented by Amadis Chemical .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-iodo-2,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FIN3/c1-8-12(15)13(18-9(2)17-8)16-7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCNQSTVNJYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCC2=CC=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 5-iodo-2,6-dimethyl-4-pyrimidinone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The C5-iodo group is susceptible to displacement under palladium-catalyzed cross-coupling conditions. For example:
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Suzuki-Miyaura Coupling : The iodine atom can be replaced by aryl/heteroaryl groups using arylboronic acids. A related compound, 4-chloro-5-iodo-2,6-dimethylpyrimidine ( ), undergoes Pd-mediated coupling with boronic acids at the C5 position, yielding biaryl derivatives.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | C5-aryl derivatives | 60–85% |
Amine Alkylation/Acylation
The N-(4-fluorobenzyl)amine group can undergo further functionalization:
-
Acylation : Reaction with acetyl chloride or trifluoroacetic anhydride forms amides, as seen in N-methyl-4-phenylthiazol-2-amine derivatives ( ).
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Alkylation : Treatment with alkyl halides introduces branched substituents (e.g., tert-butyl groups) under basic conditions ( ).
Iodine-Specific Reactivity
The C5-iodo substituent enables unique transformations:
Halogen Exchange
Iodine can be replaced by other halogens (e.g., Cl, Br) via Finkelstein or Ullmann-type reactions. For instance, 4-iodo-2,6-dimethylaniline ( ) undergoes halogen exchange with CuBr to yield brominated analogs.
Cyclization Reactions
The iodine atom facilitates intramolecular cyclization. In pyrazolo[3,4-d]pyrimidine synthesis ( ), iodopyrimidines form fused heterocycles under microwave-assisted conditions.
CDK2/CDK9 Inhibition
Analogous compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) exhibit nanomolar IC₅₀ values against CDK2 (Table 1). The fluorobenzyl group enhances binding via hydrophobic interactions with kinase pockets.
| Compound | CDK2 IC₅₀ (nM) | Selectivity (CDK2/CDK9) | Reference |
|---|---|---|---|
| 27f | 2 | 23.5 | |
| 27i | 3 | 8.0 |
Anticancer Activity
Fluorinated pyrimidines demonstrate cytotoxicity in HCT-116 cells (GI₅₀ = 0.01–0.77 μM) ( ). The iodine atom’s role in cellular uptake and target engagement is under investigation.
Stability and Degradation Pathways
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Hydrolytic Stability : The C5-iodo group is stable in aqueous media at neutral pH but degrades under acidic/basic conditions ( ).
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Photodegradation : UV exposure leads to dehalogenation, forming 2,6-dimethylpyrimidin-4-amine derivatives ( ).
Comparative Reactivity with Analogous Compounds
Compared to 4-chloro-5-iodo-2,6-dimethylpyrimidine ( ), the N-(4-fluorobenzyl)amine group in the target compound reduces electrophilicity at C4, directing reactivity toward C5.
| Position | Reactivity Trend | Governing Factor |
|---|---|---|
| C4 | Low | Electron-donating amine |
| C5 | High | Iodine’s polarizability |
Scientific Research Applications
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural uniqueness lies in its iodine atom , 4-fluorobenzyl group , and dimethylpyrimidine core . Below is a comparative analysis with analogous pyrimidine derivatives:
Key Observations
This may improve binding affinity in biological targets (e.g., enzymes or receptors).
Core Heterocycle Variations: The pyrazolo-pyrimidine system in the cyclohexanone derivative (CAS: 330792-72-8) creates a fused bicyclic structure, enabling planar stacking interactions in biochemical systems. In contrast, the dimethylpyrimidine core of the target compound offers steric bulk, which may hinder undesired off-target interactions .
Agrochemical vs. Pharmaceutical Design :
- Pesticides like diflumetorim and pyrimidifen prioritize lipophilic substituents (e.g., ethoxyethyl, difluoromethoxy) for membrane penetration and environmental persistence . The target compound’s aromatic fluorination and iodine suggest a focus on precision targeting (e.g., enzyme active sites) rather than broad-spectrum activity.
Physicochemical and Pharmacokinetic Implications
- Solubility: The 4-fluorobenzyl group reduces aqueous solubility compared to the cyclohexanone-containing analog, which benefits from ketone polarity .
- Metabolic Stability : Fluorination typically mitigates oxidative degradation, whereas iodine’s size may slow metabolic clearance relative to chlorine .
- Synthetic Accessibility : The dimethylpyrimidine core simplifies regioselective functionalization compared to pyrazolo-pyrimidine derivatives, which require multi-step fusion synthesis .
Biological Activity
N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.
The synthesis of this compound typically involves multi-step reactions starting from 4-fluorobenzylamine and 5-iodo-2,6-dimethyl-4-pyrimidinone. Common solvents used include dimethyl sulfoxide (DMSO) or acetonitrile, often facilitated by catalysts such as palladium or copper complexes.
Chemical Properties:
- Molecular Formula: C13H13FIN3
- Molar Mass: 357.17 g/mol
- IUPAC Name: N-[(4-fluorophenyl)methyl]-5-iodo-2,6-dimethylpyrimidin-4-amine .
This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate various cellular pathways, influencing physiological responses. Its mechanism may involve:
- Binding to Enzymes: The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Interaction: Potential to bind to specific receptors, altering signaling pathways within cells .
Biological Activity
Research indicates that this compound has shown promise in various biological assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Studies: The compound has been tested against human cancer cell lines with promising results in inhibiting cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. In studies involving tyrosinase from Agaricus bisporus, it was found to be a competitive inhibitor with significant potency:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.18 |
| Kojic Acid (Reference) | 17.76 |
This indicates that the compound is approximately 100-fold more active than the reference standard .
Case Studies and Research Findings
-
Study on Tyrosinase Inhibition:
- A study focused on the design and synthesis of derivatives containing the 4-fluorobenzyl moiety revealed that certain modifications could enhance tyrosinase inhibition. The docking studies suggested that the binding mode of these compounds involves critical interactions with the enzyme's active site .
- Antimelanogenic Effects:
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Comparative Studies:
- Comparative analysis with similar compounds showed that the unique combination of functional groups in this compound contributes to its distinct biological profile. For example, while other derivatives lacked either the iodine or fluorobenzyl groups, this compound exhibited enhanced reactivity and biological activity due to its complete structure .
Q & A
Q. What are the common degradation pathways observed in pyrimidinamine derivatives, and how are they analyzed?
- Methodological Answer :
- Oxidative degradation : Use LC-MS to detect iodobenzaldehyde or fluorobenzyl alcohol byproducts.
- Photostability : Expose samples to UV light (ICH Q1B guidelines) and track decomposition via HPLC.
- Forced degradation : Perform acid/base hydrolysis (0.1M HCl/NaOH) to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
